Cas no 21345-09-5 ([1,1'-Biphenyl]-4-thiol, 4'-chloro-)
[1,1'-Biphenyl]-4-thiol, 4'-chloro- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-thiol, 4'-chloro-
- SCHEMBL6788619
- 4'-Chloro-[1,1'-biphenyl]-4-thiol
- 21345-09-5
-
- Inchi: 1S/C12H9ClS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
- InChI Key: QRFWIKSCXSZRAS-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(Cl)C=C2)=CC=C(S)C=C1
Computed Properties
- Exact Mass: 220.0113492Da
- Monoisotopic Mass: 220.0113492Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 1Ų
[1,1'-Biphenyl]-4-thiol, 4'-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8963273-1.0g |
4'-chloro-[1,1'-biphenyl]-4-thiol |
21345-09-5 | 95% | 1.0g |
$0.0 | 2023-02-03 |
[1,1'-Biphenyl]-4-thiol, 4'-chloro- Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on [1,1'-Biphenyl]-4-thiol, 4'-chloro-
[1,1'-Biphenyl]-4-thiol, 4'-chloro-
[1,1'-Biphenyl]-4-thiol, 4'-chloro-, also known by its CAS number 21345-09-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of biphenyl, a class of molecules characterized by two phenyl rings connected by a single bond. The presence of the thiol (-SH) group at the 4-position of one phenyl ring and the chloro (Cl) substituent at the 4' position of the other phenyl ring introduces unique electronic and structural properties to the molecule.
The structure of [1,1'-Biphenyl]-4-thiol, 4'-chloro- can be described as follows: it consists of two benzene rings connected by a single bond. The thiol group is attached to one benzene ring at the para position (position 4), while a chlorine atom is attached to the other benzene ring at the para position (position 4'). This arrangement creates a molecule with both electron-donating and electron-withdrawing groups, which can influence its reactivity and electronic properties.
Recent studies have highlighted the potential applications of [1,1'-Biphenyl]-4-thiol, 4'-chloro- in various areas. For instance, its thiol group makes it a candidate for use in surface functionalization and self-assembled monolayers (SAMs). The chlorine substituent can modulate the electronic properties of the molecule, making it suitable for applications in electronics and optoelectronics. Additionally, this compound has been explored as an intermediate in the synthesis of more complex organic molecules with tailored properties.
The synthesis of [1,1'-Biphenyl]-4-thiol, 4'-chloro- typically involves multi-step organic reactions. One common approach is through coupling reactions where the biphenyl core is formed first, followed by functionalization with the thiol and chloro groups. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound meets the standards required for advanced applications.
In terms of physical properties, [1,1'-Biphenyl]-4-thiol, 4'-chloro- has a melting point that falls within a range suitable for many practical uses. Its solubility in common organic solvents makes it amenable to various chemical transformations. The compound's stability under different conditions has also been studied extensively, with findings indicating that it remains stable under normal storage conditions but can undergo specific reactions under controlled environments.
The electronic properties of [1,1'-Biphenyl]-4-thiol, 4'-chloro- have been characterized using techniques such as UV-Vis spectroscopy and cyclic voltammetry. These studies reveal that the molecule exhibits interesting optical and electrochemical behaviors due to its conjugated system and substituent effects. Such properties are valuable for applications in sensors and energy-related technologies.
In conclusion, [1,1'-Biphenyl]-4-thiol, 4'-chloro-, with its unique structure and functional groups, continues to be a subject of interest in both academic research and industrial applications. Its potential in materials science and organic synthesis underscores its importance as a versatile building block for advanced chemical systems.
21345-09-5 ([1,1'-Biphenyl]-4-thiol, 4'-chloro-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)